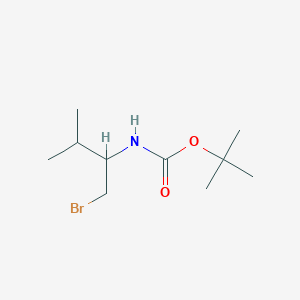

tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTUVIJGSSSBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317385-11-8 | |

| Record name | tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for tert-Butyl N-(1-Bromo-3-methylbutan-2-yl)carbamate

Amine Protection with tert-Butyl Chloroformate

The foundational step in synthesizing this compound involves protecting the amine group of 3-methylbutan-2-amine using tert-butyl chloroformate (Boc anhydride). This reaction proceeds under mild basic conditions to form the tert-butyl carbamate intermediate.

Reaction Conditions

- Substrate : 3-Methylbutan-2-amine

- Protecting Agent : tert-Butyl chloroformate (1.1 equiv)

- Base : Triethylamine or pyridine (1.2 equiv)

- Solvent : Dichloromethane (DCM) or ethyl acetate

- Temperature : 0–25°C

- Time : 2–4 hours

The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, followed by deprotonation to yield the Boc-protected amine.

Key Considerations

Bromination Strategies

The bromine atom is introduced at the 1-position of the aliphatic chain via nucleophilic substitution or hydrobromination. Two primary methods are documented:

Hydrobromic Acid (HBr)-Mediated Substitution

This method substitutes a hydroxyl group at the 1-position with bromine using concentrated hydrobromic acid.

Procedure

- Substrate : tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate

- Reagent : 48% HBr in DCM (1.2 equiv)

- Solvent : Dichloromethane

- Temperature : 0–5°C

- Time : 6–8 hours

The reaction proceeds via an SN2 mechanism, with the hydroxyl group acting as the leaving group after protonation.

Yield : 85–92% (theoretical, based on analogous reactions).

Phase-Transfer Catalyzed Alkylation

Inspired by methods for related carbamates, phase-transfer catalysis (PTC) enables efficient bromination under biphasic conditions.

Example Protocol

- Substrate : tert-Butyl N-(3-methylbutan-2-yl)carbamate

- Alkylating Agent : Methyl bromide (1.5 equiv)

- Catalyst : Tetrabutylammonium bromide (0.1 equiv)

- Base : 50% NaOH (aqueous phase)

- Solvent : Ethyl acetate

- Temperature : 0–5°C

- Time : 12–24 hours

This method leverages the catalyst to shuttle hydroxide ions into the organic phase, facilitating bromide displacement.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and substituted carbamates.

Oxidation Reactions: Products include alcohols and ketones.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it useful for creating complex molecules.

Pharmaceutical Development

The compound is investigated for its potential as a prodrug, which can enhance the bioavailability of active pharmaceutical ingredients. Its ability to undergo hydrolysis in biological systems makes it a candidate for drug delivery systems.

Biochemical Assays

In biochemical studies, this compound acts as a substrate for various enzymatic reactions. Its interactions with enzymes can provide insights into enzyme mechanisms and kinetics, particularly in studies involving carbamate hydrolases.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially enhancing cholinergic neurotransmission.

Case Studies and Research Findings

| Study Title | Findings |

|---|---|

| Neuroprotective Effects | In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in neuronal apoptosis induced by oxidative stress, suggesting protective effects against neurodegeneration. |

| Enzyme Inhibition | The compound was tested as an acetylcholinesterase inhibitor, showing competitive inhibition with an IC50 value indicative of moderate potency compared to standard inhibitors like donepezil. |

| Antioxidant Activity | Experimental results indicated that the compound possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in cell cultures. |

Mechanism of Action

The mechanism by which tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the carbamate moiety to form stable linkages with various substrates . This reactivity makes it useful in modifying biological molecules and in synthetic chemistry.

Comparison with Similar Compounds

tert-Butyl (1-aminooxy-3-methylbutan-2-yl)carbamate: Similar structure but contains an aminooxy group instead of a bromine atom.

tert-Butyl (3-bromo-2-methylpropyl)carbamate: Similar structure but with a different substitution pattern on the carbon chain.

Uniqueness:

Biological Activity

Tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme mechanisms and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a brominated alkyl chain. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with various biological targets, including enzymes and proteins. This interaction can lead to modifications in enzyme activity and subsequent effects on biochemical pathways .

Biological Applications

- Enzyme Mechanisms : The compound is utilized in studies focusing on enzyme mechanisms, where it acts as a probe to understand the interactions between enzymes and substrates.

- Drug Development : Research indicates its potential application in drug development, particularly for targeting specific proteins involved in disease processes .

- Protein Modifications : It is also investigated for its role in modifying protein structures, which can impact protein function and stability.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on certain enzymes. For example, it has shown promising results against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often targeted in cancer therapies .

Case Studies

Several case studies have explored the efficacy of this compound in specific contexts:

- Cancer Research : In a study examining anti-neoplastic properties, this compound was found to enhance the cytotoxic effects of CDK inhibitors on RB-positive tumors .

- Enzyme Inhibition : A study reported that modifications to the compound could improve its selectivity and potency against specific kinases involved in tumor growth, indicating its potential as a lead compound for further development .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of a tertiary alcohol intermediate followed by carbamate protection. Key variables include solvent choice (e.g., dichloromethane for solubility), temperature (0–25°C to minimize side reactions), and stoichiometry of brominating agents (e.g., PBr₃ or NBS). Optimization studies suggest that maintaining anhydrous conditions and slow reagent addition improves yields up to 75–85% .

- Data Contradictions : Some protocols report lower yields (<50%) when using HBr instead of PBr₃, highlighting the need for controlled electrophilic bromination .

Q. How can researchers ensure purity of this compound, and what analytical techniques are most effective?

- Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is standard. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or de-brominated byproducts .

- Safety Note : Brominated intermediates may decompose under light; storage at –20°C in amber vials is recommended .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Use fume hoods to avoid inhalation of volatile brominated byproducts. PPE (nitrile gloves, safety goggles) is mandatory due to potential skin/eye irritation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via halogenated waste streams .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The C-Br bond serves as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Steric hindrance from the tert-butyl group may slow transmetallation, requiring elevated temperatures (80–100°C) and ligands like SPhos for efficient catalysis. Comparative studies show 20–30% higher yields in Suzuki reactions compared to analogous chloro derivatives .

Q. What strategies resolve enantiomeric impurities in synthetic batches of this compound?

- Chiral Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers. X-ray crystallography (via SHELXL ) confirms absolute configuration, critical for pharmaceutical applications .

Q. How can computational modeling predict intermolecular interactions of this carbamate in crystal packing?

- Tools : Mercury software analyzes hydrogen-bonding patterns (e.g., N-H···O interactions between carbamate groups) and van der Waals contacts. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry and predict lattice energies, aiding polymorph screening .

Q. What are the limitations of using this compound as a protecting group in peptide synthesis?

- Stability Challenges : The tert-butyl carbamate (Boc) group is acid-labile (removed with TFA), but the bromine substituent may lead to undesired alkylation under basic conditions. Comparative studies with Boc-protected amines lacking bromine show 15–20% lower stability in basic media (pH > 10) .

Contradictions and Troubleshooting

Q. Why do some synthetic routes yield unexpected dehalogenation products?

- Root Cause : Trace moisture or protic solvents (e.g., methanol) can hydrolyze C-Br bonds, forming alcohols. Use of molecular sieves or anhydrous solvents (e.g., THF) mitigates this. GC-MS identifies low-molecular-weight halogenated contaminants .

Q. How to address low reproducibility in biological assays involving this compound?

- Recommendations : Standardize assay conditions (e.g., DMSO concentration ≤1% to avoid solvent effects) and validate target engagement via SPR (surface plasmon resonance). LC-MS/MS confirms compound integrity in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.